molecular formula C21H30O3 B1252178 7-Hydroxycannabidiol CAS No. 50725-17-2

7-Hydroxycannabidiol

Cat. No. B1252178
CAS RN: 50725-17-2
M. Wt: 330.5 g/mol
InChI Key: ZELUXPWDPVXUEI-ZWKOTPCHSA-N
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Description

7-Hydroxycannabidiol (7-OH-CBD) is an active metabolite of cannabidiol, generated in the body from cannabidiol by the action of the enzyme CYP2C19 . It is a major phytocannabinoid, accounting for up to 40% of the Cannabis plant’s extract . It has been found to possess similar anticonvulsant effects to cannabidiol itself, as well as lowering blood triglyceride levels .


Synthesis Analysis

A scalable synthesis of 7-hydroxy cannabidiol (7-OH CBD) is highly desirable to enable future clinical trials. A Piers–Rubinsztajn reaction was key to enable a mild deprotection and a concise synthesis of 7-OH CBD from commercially available CBD . A newly developed and validated method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) has been reported to evaluate CBD and its metabolites .


Molecular Structure Analysis

The molecular formula of 7-Hydroxycannabidiol is C21H30O3. It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da .


Chemical Reactions Analysis

The Piers–Rubinsztajn reaction was key to enable a mild deprotection and a concise synthesis of 7-OH CBD from commercially available CBD . The directed oxidation of cannabinoids to obtain hydroxy-derivatives is a reported strategy which involves the use of selenium dioxide (SeO2) as an oxidizing agent .


Physical And Chemical Properties Analysis

7-Hydroxycannabidiol has a molecular formula of C21H30O3, an average mass of 330.461 Da, and a monoisotopic mass of 330.219482 Da .

Scientific Research Applications

Synthesis and Pharmacological Potential

7-Hydroxycannabidiol (7-OH-CBD) is a primary metabolite of cannabidiol (CBD), a major nonpsychotropic constituent of cannabis. Notably, CBD is known for its therapeutic pharmacological effects, which are partially attributed to its metabolites like 7-OH-CBD. Tchilibon and Mechoulam (2000) achieved the first total synthesis of 7-OH-CBD, providing a foundation for further pharmacological research (Tchilibon & Mechoulam, 2000).

Analysis in Therapeutic Contexts

7-OH-CBD has been analyzed in clinical settings, particularly in the context of resistant epilepsy treatment using CBD formulations. Malaca et al. (2021) developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites, including 7-OH-CBD, in serum samples. This methodology is crucial for therapeutic drug monitoring in clinical management (Malaca et al., 2021).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of 7-OH-CBD is vital, especially in the context of medical cannabis use. Pérez-Acevedo et al. (2020) investigated the disposition of CBD metabolites, including 7-OH-CBD, in serum and urine of healthy volunteers, revealing insights into the bioavailability and excretion patterns of these compounds (Pérez-Acevedo et al., 2020).

Implications in Cannabinoid Receptor Interaction

The interaction of 7-OH-CBD with cannabinoid receptors has implications for understanding its pharmacological effects. Devane et al. (1992) explored the potency and receptor affinity of various cannabinoids, including 7-hydroxy-delta 6-tetrahydrocannabinol, a compound structurally related to 7-OH-CBD, providing insights into the receptor-mediated actions of these compounds (Devane et al., 1992).

Safety and Hazards

7-Hydroxycannabidiol is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation .

Future Directions

The development of a robust synthesis of 7-OH CBD is critical in enabling any future prospect of targeted clinical trials . As research continues, CBD’s integration into clinical practice holds promise for revolutionizing treatment approaches and enhancing patient outcomes .

properties

IUPAC Name

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUXPWDPVXUEI-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336767
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50725-17-2, 1101886-10-5
Record name 7-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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